Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate
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Description
Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate is a complex organic compound . The molecule contains a total of 51 bond(s). There are 28 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .
Synthesis Analysis
The synthesis of this compound could involve several steps, including catalytic protodeboronation of alkyl boronic esters . Another approach could involve the use of a synthetic intermediate such as ethyl 4-cyanoacetamido benzoate for the synthesis of various scaffolds containing the core structure .Molecular Structure Analysis
The molecular structure of this compound is based on the combination of several functional groups, including ester, amide, and aromatic rings .Chemical Reactions Analysis
Esters, like this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Additionally, esters can undergo trans-esterification reactions to form different esters .Scientific Research Applications
Biocatalysis in Synthesis
Research on similar structures to Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate reveals significant interest in biocatalytic processes. For instance, the enantioselective reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker’s yeast was investigated, highlighting the potential of using biocatalysts for producing highly enantioselective compounds. This study also explored the effects of immobilization and the pH of culture solutions on product ratios, which could have implications for optimizing the synthesis of related compounds (Sakai et al., 1986).
Synthesis and Derivatives
Further, the synthesis of compounds through acylation reactions has been extensively studied. For example, acylation of ethyl 4-bromo-3-hydroxybutanoate with various acylating agents led to the formation of several derivatives, showcasing the versatility of this chemical transformation in creating a range of compounds with potential application in drug development and other areas of chemistry (Kato & Kimura, 1977).
Biogenic Antioxidative and Anti-inflammatory Applications
The isolation of aryl polyketide derivatives from marine sources has shown antioxidative and anti-inflammatory properties. This research suggests the potential of such compounds, related in structure or synthesis pathway to this compound, for use as natural antioxidative and anti-inflammatory agents in functional foods or pharmaceuticals (Joy & Chakraborty, 2017).
Novel Synthesis Approaches
Studies have also explored innovative synthesis approaches for related compounds. For example, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was tested as an additive in the synthesis of α-ketoamide derivatives, showing clear advantages in terms of purity and yield. This research opens avenues for the development of novel synthesis pathways for compounds like this compound (El‐Faham et al., 2013).
Anticoagulant Applications
The benzylation of 4-hydroxycoumarin, leading to the synthesis of 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, including anticoagulant Phenprocoumon, demonstrates the potential pharmaceutical applications of synthesis techniques related to this compound. This showcases the impact of chemical synthesis on developing critical healthcare solutions (Kischel et al., 2007).
Properties
IUPAC Name |
ethyl 2-[[2-(2-phenylbutanoyloxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-16(15-10-6-5-7-11-15)20(24)27-14-19(23)22-18-13-9-8-12-17(18)21(25)26-4-2/h5-13,16H,3-4,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFIVFYZOQXBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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